molecular formula C9H8Br2O B14645954 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one CAS No. 55182-54-2

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14645954
CAS No.: 55182-54-2
M. Wt: 291.97 g/mol
InChI Key: CFSVFPQITALSKD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine atoms and a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, such as 4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can yield cyclohexadienone derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexadienones, while oxidation and reduction reactions can produce quinones or reduced cyclohexadienone derivatives, respectively.

Scientific Research Applications

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the cyclohexadienone structure play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
  • 2,6-Dibromo-4-(tert-butylidene)cyclohexa-2,5-dien-1-one
  • 2,6-Dibromo-4-(phenylmethylene)cyclohexa-2,5-dien-1-one

Uniqueness

2,6-Dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties

Properties

CAS No.

55182-54-2

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2,6-dibromo-4-propan-2-ylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4H,1-2H3

InChI Key

CFSVFPQITALSKD-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C(C(=O)C(=C1)Br)Br)C

Origin of Product

United States

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